An In-depth Technical Guide to 4-Boc-4,7-diazaspiro[2.5]octane: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Boc-4,7-diazaspiro[2.5]octane: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Diazaspiro[2.5]octane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. 4-Boc-4,7-diazaspiro[2.5]octane (tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate), registered under CAS number 674792-08-6, has emerged as a particularly valuable building block.[1][2] Its unique architecture, featuring a cyclopropane ring fused to a piperazine system at a quaternary spiro-center, imparts a high degree of conformational rigidity. This rigidity is a desirable trait in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
This guide provides an in-depth analysis of the core properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals. We will explore the causality behind its utility, focusing on how its distinct structure is leveraged in the synthesis of complex pharmaceutical agents.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Boc-4,7-diazaspiro[2.5]octane are critical for its handling, reaction setup, and analytical characterization. The compound typically presents as an off-white to light yellow crystalline solid.[1] Its Boc (tert-butoxycarbonyl) protecting group ensures good solubility in common organic solvents such as dichloromethane (DCM), methanol, and DMSO, while it remains insoluble in water.[3]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 674792-08-6 | [1][4] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Off-white to light yellow solid/crystal | [1] |
| Melting Point | 51.0 to 55.0 °C | [5] |
| Boiling Point | 301.3 °C at 760 mmHg | [1][2] |
| Density | ~1.1 g/cm³ | [1][2] |
| Flash Point | 136 °C | [1][2] |
| Refractive Index | 1.521 | [1][2] |
| Purity | ≥97% (GC) | [1][4] |
| Storage | 2-8°C under inert atmosphere | [6] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, typical analytical data confirms the structure. Spectroscopic characterization is essential for confirming the identity and purity of the material. Key expected signals in NMR spectroscopy would include:
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¹H NMR: Resonances for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), multiplets for the methylene protons on the piperazine and cyclopropane rings.
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¹³C NMR: Resonances for the quaternary carbon of the Boc group, the carbonyl carbon, the spiro-carbon, and the distinct methylene carbons of the heterocyclic and cyclopropane rings.
Synthesis of the Scaffold: A Multi-step Approach
The synthesis of 4-Boc-4,7-diazaspiro[2.5]octane is a multi-step process that requires careful control of reaction conditions. A common and scalable route begins with readily available starting materials like diethyl malonate, proceeding through the construction of the cyclopropane ring, followed by the formation and elaboration of the piperazine moiety.[7][8]
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocol: Final Boc Protection Step
This protocol details the final, critical step of selectively protecting the N4 position of the parent diamine. The choice of Boc protection is strategic; it provides a stable, lipophilic protecting group that can be removed under mild acidic conditions without affecting other sensitive functionalities.
Objective: To synthesize tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate from 4,7-diazaspiro[2.5]octane.
Materials:
-
4,7-Diazaspiro[2.5]octane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure: [7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Basification: Cool the solution to below 30°C and slowly add sodium hydroxide (approx. 1.2 eq).
-
Addition of Boc Anhydride: Cool the mixture to below 5°C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.1 eq) dropwise, ensuring the internal temperature remains below 5°C.
-
Expert Insight: Maintaining a low temperature during the addition of (Boc)₂O is crucial to control the exotherm and prevent di-protection or side reactions. The regioselectivity for the N4 position is generally favored, but careful control improves the yield of the desired mono-protected product.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for approximately 13 hours, or until TLC monitoring indicates the consumption of the starting material.
-
Work-up and Purification: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product is then purified by silica gel column chromatography to yield pure 4-Boc-4,7-diazaspiro[2.5]octane as a solid. A typical yield for this step is around 73%.[7]
Chemical Reactivity and Strategic Deprotection
The chemical utility of 4-Boc-4,7-diazaspiro[2.5]octane lies in the orthogonal reactivity of its two nitrogen atoms. The N4 nitrogen is masked by the acid-labile Boc group, while the N7 secondary amine is available for nucleophilic attack on various electrophiles. This allows for a modular and controlled approach to building complex molecules.
Protocol 1: N7-Alkylation/Arylation
The exposed secondary amine at the N7 position is a key handle for introducing diversity. It readily participates in SN2-type reactions with alkyl halides or nucleophilic aromatic substitution (SNAr) with activated aryl halides.
Objective: To perform N-alkylation on the N7 position.
Step-by-Step Procedure (General): [9]
-
Dissolve 4-Boc-4,7-diazaspiro[2.5]octane (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) slowly at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 2: Boc Group Deprotection
The removal of the Boc group is a critical step to unmask the N4 amine for subsequent reactions. This is typically achieved under acidic conditions.
Objective: To deprotect the N4-Boc group.
Step-by-Step Procedure (using TFA): [1]
-
Dissolve the Boc-protected substrate in dichloromethane (DCM, approx. 10-20 volumes).
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at room temperature.
-
Expert Insight: The reaction is often accompanied by the evolution of isobutylene and carbon dioxide gas. Ensure the reaction is performed in a well-ventilated fume hood. The use of a scavenger, such as triethylsilane, can be beneficial if the substrate is sensitive to the tert-butyl cation by-product.
-
-
Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting amine is often isolated as its TFA salt, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive work-up.
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the 4,7-diazaspiro[2.5]octane scaffold makes it an excellent bioisostere for the more flexible piperazine ring, a common motif in many bioactive molecules. This structural constraint can enhance selectivity and improve pharmacokinetic properties.
Case Study 1: Risdiplam (Evrysdi®) - A Treatment for Spinal Muscular Atrophy
A prominent example showcasing the utility of this scaffold is in the synthesis of Risdiplam, the first approved small-molecule therapy for spinal muscular atrophy.[10] The 4,7-diazaspiro[2.5]octane moiety is a critical component of the final drug structure.[10][11] In the synthesis, the N7-amine of the Boc-protected scaffold is used to displace a halogen on a substituted pyridine ring via an SNAr reaction.[10][11] Subsequent steps, including deprotection of the Boc group, lead to the final complex molecule.[11] The inclusion of this spirocyclic fragment was a key design element, contributing to the molecule's overall conformation and biological activity.[6][10]
Case Study 2: Kinase Inhibitors
Spirocyclic scaffolds are increasingly utilized in the design of kinase inhibitors to achieve selectivity and occupy specific regions of the ATP-binding pocket.[2] Patent literature discloses the use of the 4,7-diazaspiro[2.5]octane scaffold in the development of novel inhibitors of KIF18A, a mitotic kinesin and a target for cancer therapy. In these compounds, the spirocycle serves as a rigid core to correctly orient the pharmacophoric elements for interaction with the kinase.
Conclusion
4-Boc-4,7-diazaspiro[2.5]octane is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its defining features—a rigid spirocyclic core, orthogonal protecting group strategy, and its role as a three-dimensional piperazine bioisostere—provide a robust platform for constructing novel and complex molecular architectures. The successful incorporation of this scaffold into approved drugs like Risdiplam validates its importance and signals its continued potential in the development of next-generation therapeutics. Understanding its properties, synthesis, and reactivity is essential for any researcher looking to leverage the benefits of constrained scaffolds in drug discovery programs.
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